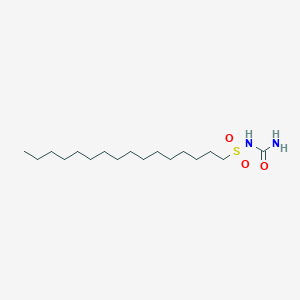
N-Carbamoylhexadecane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoylhexadecane-1-sulfonamide is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound belongs to the sulfonamide class, which is widely used in various fields such as pharmaceuticals, agrochemicals, and polymers . The unique structure of this compound makes it a valuable building block in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Carbamoylhexadecane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and reducing waste generation . Another approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which shows good functional group tolerance and high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the reaction of sulfonyl chlorides with amines. This method involves the use of reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, followed by reaction with amines to obtain the desired sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoylhexadecane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonium carbamate. Reaction conditions typically involve room temperature or mild heating, with solvents such as methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfenamides, and sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Carbamoylhexadecane-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the synthesis of folic acid, leading to the antibacterial effects of sulfonamides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: A broad class of compounds with similar sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used as intermediates in organic synthesis.
Sulfinamides: Another class of sulfur-nitrogen compounds, used in the synthesis of various organic molecules.
Uniqueness
N-Carbamoylhexadecane-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and carbamoyl group contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
595575-96-5 |
|---|---|
Formule moléculaire |
C17H36N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
hexadecylsulfonylurea |
InChI |
InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(21,22)19-17(18)20/h2-16H2,1H3,(H3,18,19,20) |
Clé InChI |
XPFYMDLWGHOZAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
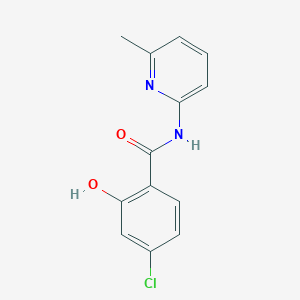
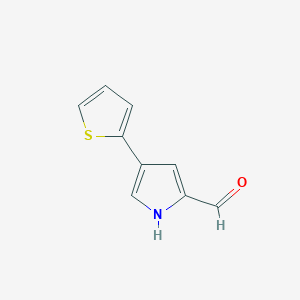
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
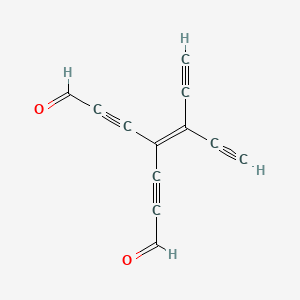
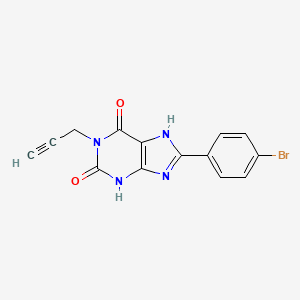
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
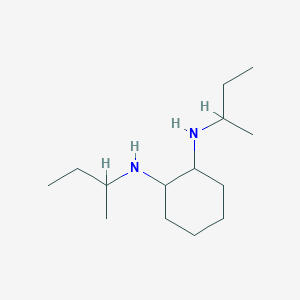

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
